

FT-1518: A Comparative Guide to its Anti-Tumor Activity

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Compound of Interest

Compound Name: FT-1518

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This guide provides a comparative analysis of the pre-clinical anti-tumor activity of **FT-1518**, a novel dual mTORC1 and mTORC2 inhibitor. Due to the limited availability of detailed published data on **FT-1518**, this guide leverages information from a key scientific abstract and compares it with publicly available data for other well-characterized mTOR inhibitors. The objective is to offer a comprehensive overview to aid in research and drug development decision-making.

Introduction to FT-1518

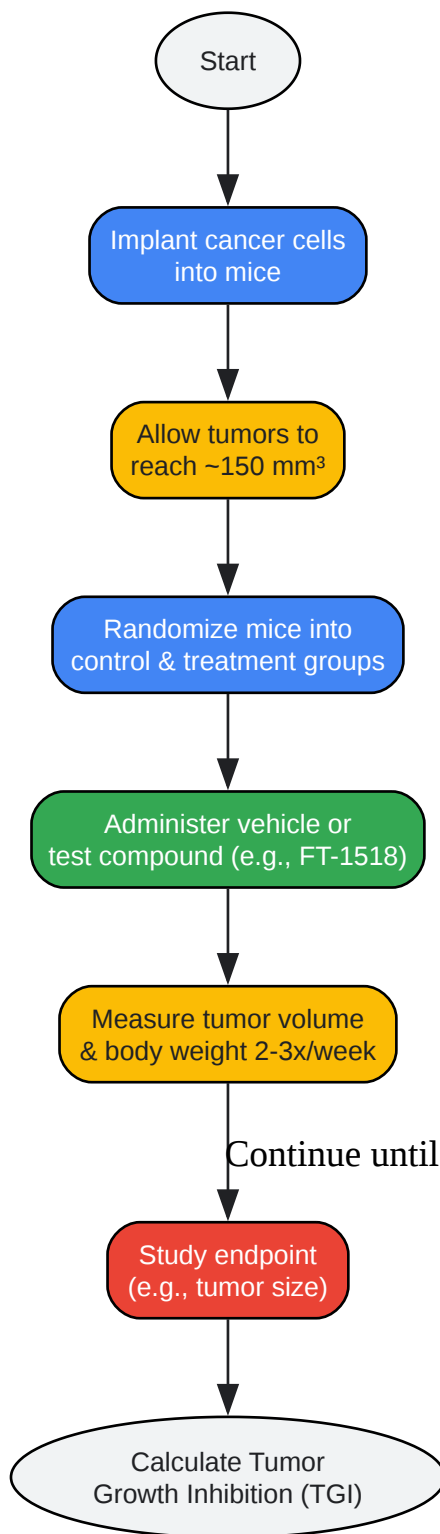
FT-1518 is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes.^[1] This dual-targeting mechanism is significant because it not only blocks the mTORC1-mediated signaling that regulates cell growth and proliferation but also inhibits mTORC2, which is crucial for cell survival and has been identified as an important driver for cancer cell growth.^[1] Preclinical data suggests that **FT-1518** exhibits broad anti-tumor activity across a range of hematologic and solid tumor cell lines, with activity in the low nanomolar range.^[1] Furthermore, in vivo studies have demonstrated dose-dependent and superior tumor growth inhibition compared to rapamycin analogs (rapalogs).^[1]

Mechanism of Action: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.^{[2][3]} It functions as two distinct multiprotein complexes: mTORC1 and mTORC2.^[1]

- mTORC1: This complex is sensitive to rapamycin and its analogs. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth.[2]
- mTORC2: Generally insensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeletal organization, partly through the activation of Akt.[1]

FT-1518's dual inhibition of both mTORC1 and mTORC2 is believed to offer a more comprehensive blockade of the mTOR pathway, potentially leading to improved efficacy and overcoming resistance mechanisms associated with mTORC1-selective inhibitors.[1]



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- To cite this document: BenchChem. [FT-1518: A Comparative Guide to its Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621299#cross-validation-of-ft-1518-anti-tumor-activity]

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